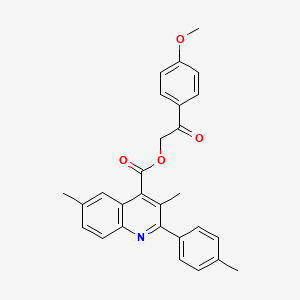
N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-((4-Clorobencil)oxi)bencilideno)-4-hidroxibenzo-hidrazida es un compuesto químico con la fórmula molecular C28H23ClN2O3 y un peso molecular de 470.96 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo clorobencilo y un grupo bencilideno unidos a una porción de hidroxibenzo-hidrazida. Se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(3-((4-Clorobencil)oxi)bencilideno)-4-hidroxibenzo-hidrazida normalmente implica la condensación de 4-hidroxibenzo-hidrazida con 3-((4-clorobencil)oxi)benzaldehído. La reacción se lleva a cabo generalmente en un disolvente orgánico como el etanol o el metanol bajo condiciones de reflujo . La mezcla de reacción se enfría entonces y el producto se aísla por filtración y recristalización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial de este compuesto no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(3-((4-Clorobencil)oxi)bencilideno)-4-hidroxibenzo-hidrazida puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en la posición bencílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados bencílicos sustituidos.
Aplicaciones Científicas De Investigación
N’-(3-((4-Clorobencil)oxi)bencilideno)-4-hidroxibenzo-hidrazida tiene varias aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
El mecanismo de acción de N’-(3-((4-Clorobencil)oxi)bencilideno)-4-hidroxibenzo-hidrazida implica su interacción con dianas moleculares específicas. El compuesto puede unirse al ADN, las proteínas o las enzimas, provocando diversos efectos biológicos . Por ejemplo, puede inhibir la actividad de ciertas enzimas o interferir con la replicación y transcripción del ADN, ejerciendo así sus efectos antimicrobianos o anticancerígenos .
Comparación Con Compuestos Similares
N’-(3-((4-Clorobencil)oxi)bencilideno)-4-hidroxibenzo-hidrazida puede compararse con otros compuestos similares, como:
- N’-(3-((4-Clorobencil)oxi)bencilideno)-3-metilbenzo-hidrazida
- N’-(4-((4-Clorobencil)oxi)bencilideno)-4-metoxibenzo-hidrazida
- N’-(3-((4-Clorobencil)oxi)bencilideno)-2-hidroxi-2-fenilaceto-hidrazida
Estos compuestos comparten características estructurales similares pero difieren en sus sustituyentes, lo que puede conducir a variaciones en sus propiedades químicas y biológicas
Propiedades
Fórmula molecular |
C21H17ClN2O3 |
|---|---|
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-8-4-15(5-9-18)14-27-20-3-1-2-16(12-20)13-23-24-21(26)17-6-10-19(25)11-7-17/h1-13,25H,14H2,(H,24,26)/b23-13+ |
Clave InChI |
UIOMDSRFMPLWSJ-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)O |
SMILES canónico |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12040033.png)




![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040066.png)


![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12040095.png)
![N-(4-bromophenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12040103.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040118.png)
![methyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12040124.png)
![N-(2,5-dichlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12040127.png)
![4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12040133.png)
